

Health and Safety Profile of 1-Allyl-3-methylimidazolium bromide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Allyl-3-methylimidazolium
bromide

Cat. No.: B1246553

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available health and safety information for **1-Allyl-3-methylimidazolium bromide**. It is intended for informational purposes for a professional audience and should not be substituted for a formal risk assessment. Always consult the most up-to-date Safety Data Sheet (SDS) from your supplier before handling this chemical and adhere to all institutional and regulatory safety protocols.

Executive Summary

1-Allyl-3-methylimidazolium bromide is an ionic liquid with applications in various chemical processes. Based on available data, this compound is classified as a hazardous substance, primarily causing skin, eye, and respiratory irritation. While specific quantitative toxicological data such as LD50 and IC50 values for **1-Allyl-3-methylimidazolium bromide** are not readily available in the public domain, this guide synthesizes the existing qualitative safety information, provides context through data on structurally related imidazolium-based ionic liquids, and outlines representative experimental protocols for toxicological assessment. The information presented herein is crucial for ensuring safe handling, use, and disposal of this compound in a research and development setting.

Hazard Identification and Classification

1-Allyl-3-methylimidazolium bromide is consistently classified as an irritant across various supplier Safety Data Sheets. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard identification:

Table 1: GHS Hazard Classification for **1-Allyl-3-methylimidazolium bromide**[[1](#)]

Hazard Class	Category	Hazard Statement	Pictogram
Skin Corrosion/Irritation	2	H315: Causes skin irritation	Irritant
Serious Eye Damage/Eye Irritation	2A	H319: Causes serious eye irritation	Irritant
Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation)	3	H335: May cause respiratory irritation	Irritant

Signal Word: Warning[[1](#)][[2](#)]

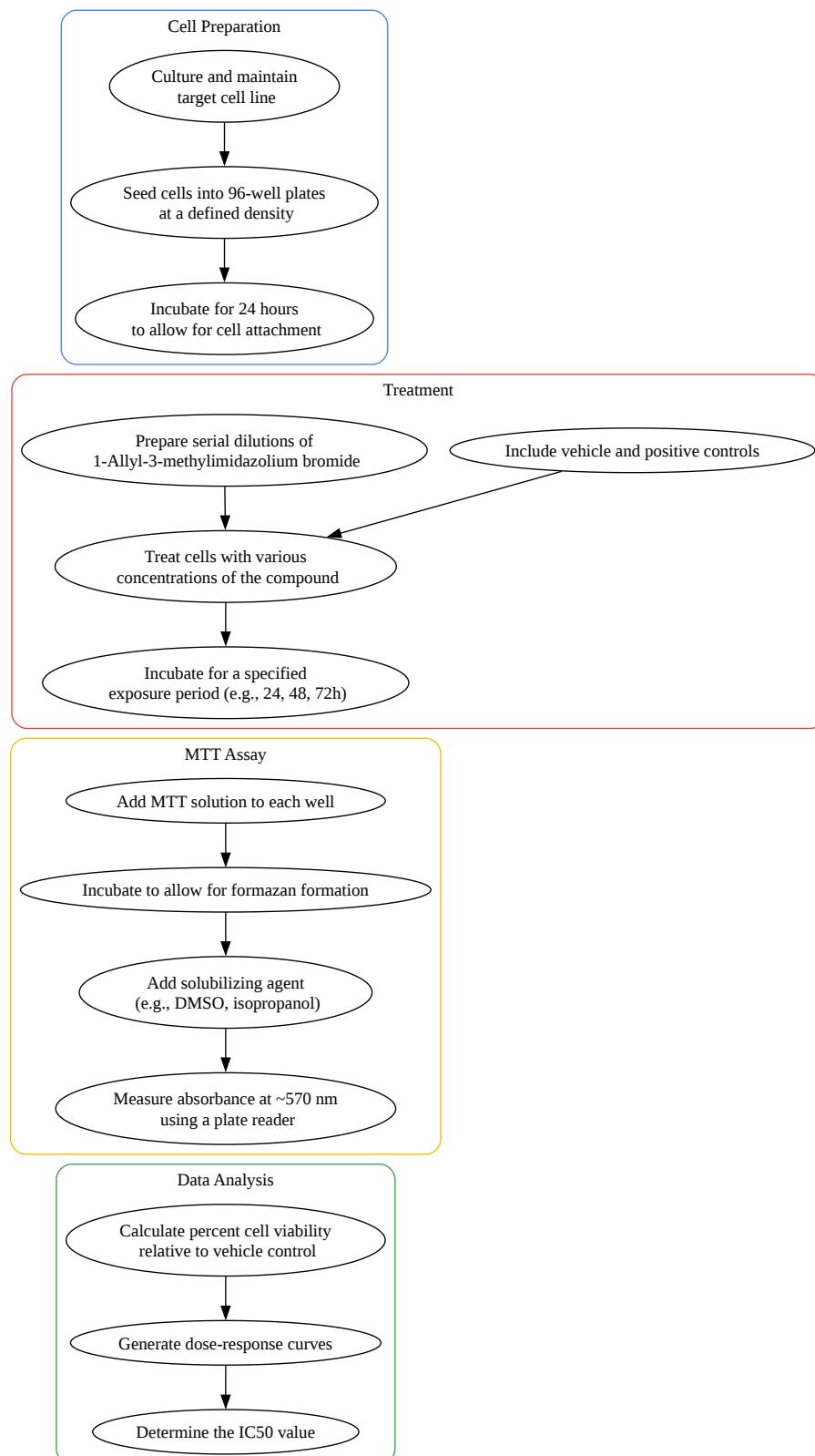
Precautionary Statements (selected):[[1](#)][[2](#)]

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
- P264: Wash skin thoroughly after handling.
- P280: Wear protective gloves/protective clothing/eye protection/face protection.
- P302 + P352: IF ON SKIN: Wash with plenty of water.
- P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
- P332 + P313: If skin irritation occurs: Get medical advice/attention.
- P337 + P313: If eye irritation persists: Get medical advice/attention.

Toxicological Data (Comparative)

Direct quantitative toxicological data (e.g., LD50, LC50, IC50) for **1-Allyl-3-methylimidazolium bromide** are not readily available in the reviewed scientific literature. However, data from structurally similar imidazolium-based ionic liquids can provide an indication of potential toxicity. It is generally observed that the toxicity of imidazolium ionic liquids is influenced by the length of the alkyl chain substituent.

Table 2: Comparative Cytotoxicity Data for Imidazolium-Based Ionic Liquids

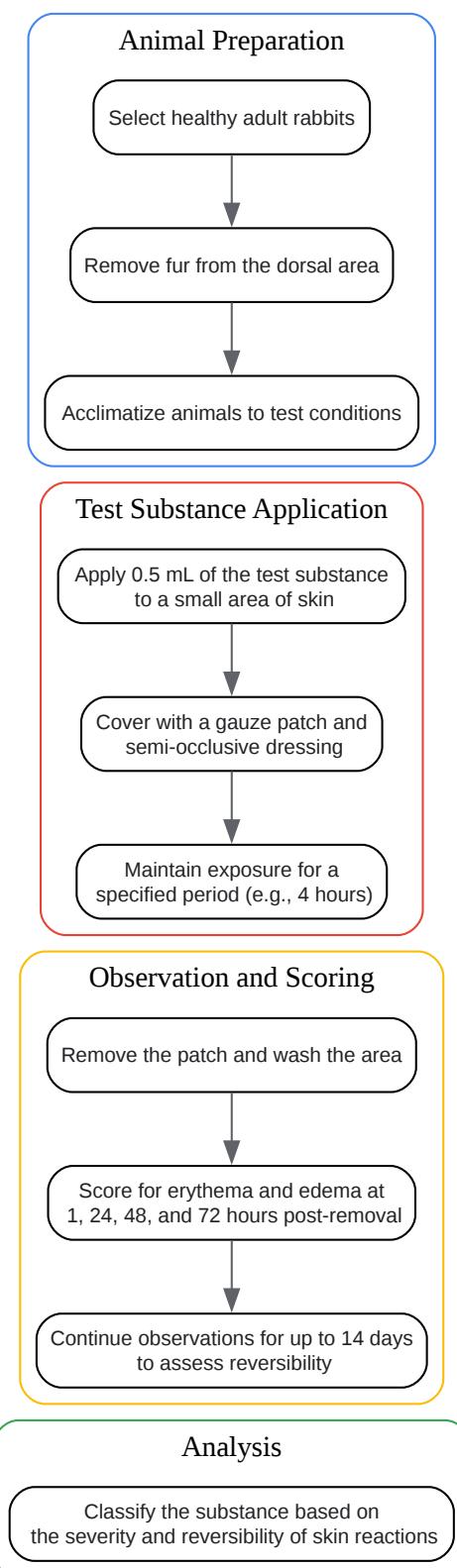

Compound	Cell Line	Endpoint	Value	Reference
1-Butyl-3-methylimidazolium bromide	HeLa, MCF-7, HEK293T	IC50	538.38 μ M, 841.86 μ M, 654.78 μ M	[3][4]
1-Octyl-3-methylimidazolium bromide	Mouse	LD50 (intraperitoneal)	35.7 mg/kg	[5][6]
1-Dodecyl-3-methylimidazolium bromide	HepG2	EC50 (24h)	9.8 μ M	[7]

Experimental Protocols for Toxicological Assessment

The following sections outline representative, non-specific experimental protocols for key toxicological endpoints. These are based on standard methodologies and should be adapted and validated for the specific test substance.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the effect of a chemical on cell viability.


[Click to download full resolution via product page](#)

Caption: General workflow for conducting the Ames test to evaluate mutagenicity. [8]

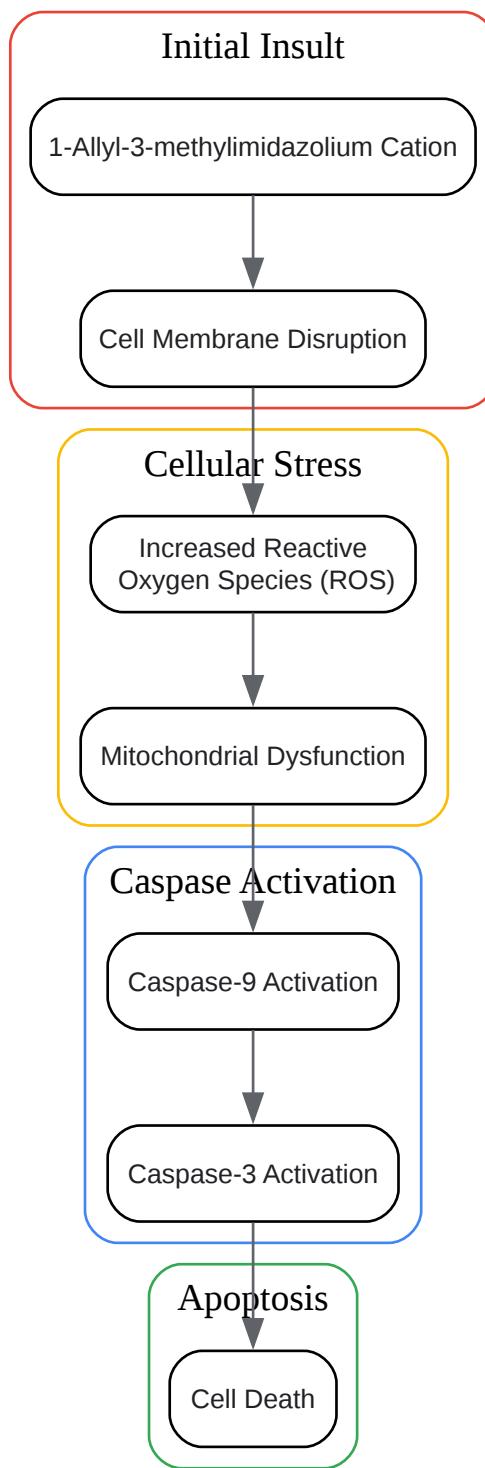
Acute Dermal Irritation/Corrosion Study

This protocol is a representative in vivo method for assessing skin irritation.

Dermal Irritation Study Workflow

[Click to download full resolution via product page](#)

Caption: A representative workflow for an acute dermal irritation study in rabbits.


Potential Mechanisms of Toxicity

While specific mechanistic studies on **1-Allyl-3-methylimidazolium bromide** are lacking, research on other imidazolium-based ionic liquids suggests that cytotoxicity may be initiated by the disruption of cell membranes. The cationic imidazolium headgroup can interact with the negatively charged components of the cell membrane, leading to increased permeability, loss of membrane integrity, and subsequent cellular stress pathways.

Postulated Signaling Pathway for Imidazolium-Induced Cytotoxicity

The following diagram illustrates a plausible signaling pathway for cytotoxicity induced by imidazolium-based ionic liquids, leading to apoptosis.

Imidazolium-Induced Apoptosis Pathway

[Click to download full resolution via product page](#)

Caption: Postulated signaling pathway of imidazolium-induced cytotoxicity leading to apoptosis.

Safe Handling and Storage

Engineering Controls:

- Work in a well-ventilated area, preferably in a chemical fume hood.

Personal Protective Equipment (PPE): [2]* Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

- Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact.
- Respiratory Protection: If working outside of a fume hood or if aerosols may be generated, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.

Handling:

- Avoid contact with skin, eyes, and clothing.
- Avoid inhalation of vapor or mist.
- Wash hands thoroughly after handling.

Storage:

- Store in a tightly closed container in a cool, dry, and well-ventilated area.
- Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures

- Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
- Skin Contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.

- Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Disposal Considerations

Dispose of this chemical and its container in accordance with all local, regional, national, and international regulations. Do not allow to enter drains or waterways.

This technical guide provides a summary of the currently available health and safety information for **1-Allyl-3-methylimidazolium bromide**. The lack of specific quantitative toxicological data highlights the need for further research to fully characterize the safety profile of this compound. Researchers, scientists, and drug development professionals should exercise caution and adhere to stringent safety protocols when handling this and other novel chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cytotoxicity of selected imidazolium-derived ionic liquids in the human Caco-2 cell line. Sub-structural toxicological interpretation through a QSAR study - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The toxicity of the methylimidazolium ionic liquids, with a focus on M8OI and hepatic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acute effects of 1-octyl-3-methylimidazolium bromide ionic liquid on the antioxidant enzyme system of mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acute toxicity and effects of 1-alkyl-3-methylimidazolium bromide ionic liquids on green algae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. acmeresearchlabs.in [acmeresearchlabs.in]
- To cite this document: BenchChem. [Health and Safety Profile of 1-Allyl-3-methylimidazolium bromide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1246553#health-and-safety-information-for-1-allyl-3-methylimidazolium-bromide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com